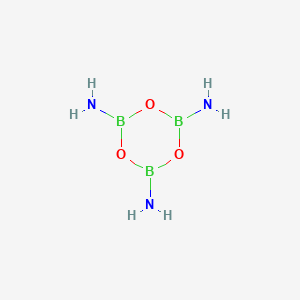
1,3,5,2,4,6-Trioxatriborinane-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,2,4,6-Trioxatriborinane-2,4,6-triamine is a boron-containing compound with a unique cyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical applications. The compound’s structure consists of a six-membered ring with alternating boron and oxygen atoms, and three amine groups attached to the boron atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5,2,4,6-Trioxatriborinane-2,4,6-triamine can be synthesized through the reaction of boric acid with ammonia under controlled conditions. The reaction typically involves heating boric acid with ammonia gas in a sealed vessel at elevated temperatures. The reaction proceeds through the formation of intermediate boron-nitrogen compounds, which then cyclize to form the desired trioxatriborinane structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5,2,4,6-Trioxatriborinane-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: Reduction reactions can convert the boron-oxygen bonds to boron-hydrogen bonds.
Substitution: The amine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen gas.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Boron trioxide and other boron-oxygen compounds.
Reduction: Boron hydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3,5,2,4,6-Trioxatriborinane-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Wirkmechanismus
The mechanism of action of 1,3,5,2,4,6-trioxatriborinane-2,4,6-triamine involves its ability to interact with various molecular targets through its boron and amine groups. The compound can form stable complexes with biomolecules, such as proteins and nucleic acids, through coordination bonds. This interaction can disrupt biological processes, leading to its antimicrobial and anticancer effects. The compound’s boron atoms can also participate in electron transfer reactions, contributing to its reactivity in chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethyl-1,3,5,2,4,6-trioxatriborinane: A similar boron-containing compound with methyl groups instead of amine groups.
2,4,6-Trimethylboroxine: Another boron-oxygen compound with a similar cyclic structure.
Methaneboronic anhydride: A boron compound with a different functional group arrangement.
Uniqueness
1,3,5,2,4,6-Trioxatriborinane-2,4,6-triamine is unique due to its amine groups, which provide additional reactivity and potential for forming stable complexes with biomolecules. This makes it particularly valuable in biological and medical applications, distinguishing it from other similar boron-containing compounds.
Eigenschaften
CAS-Nummer |
856311-42-7 |
|---|---|
Molekularformel |
B3H6N3O3 |
Molekulargewicht |
128.5 g/mol |
IUPAC-Name |
1,3,5,2,4,6-trioxatriborinane-2,4,6-triamine |
InChI |
InChI=1S/B3H6N3O3/c4-1-7-2(5)9-3(6)8-1/h4-6H2 |
InChI-Schlüssel |
QXACHBAENREMTI-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OB(OB(O1)N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile](/img/structure/B14192689.png)
![Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl-](/img/structure/B14192697.png)
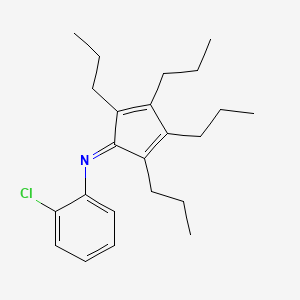
![[3-(Nonadec-1-ene-1-sulfonyl)prop-2-EN-1-YL]benzene](/img/structure/B14192709.png)
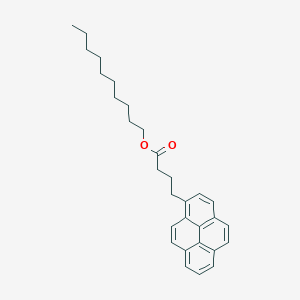
![D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine](/img/structure/B14192711.png)
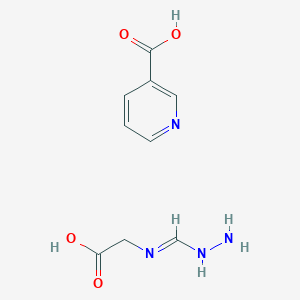
![5,5'-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2'-bithiophene](/img/structure/B14192721.png)
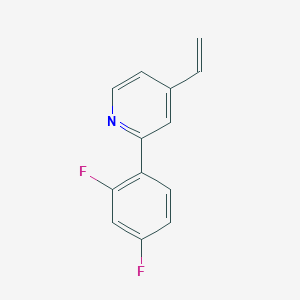
![4-[1-Amino-2-(2-cyanoacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14192727.png)
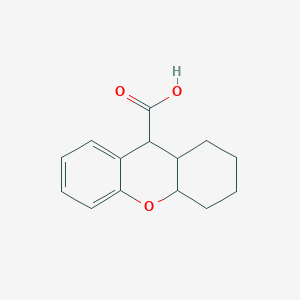
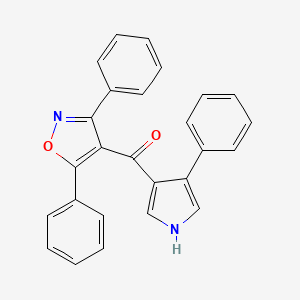

![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14192752.png)
